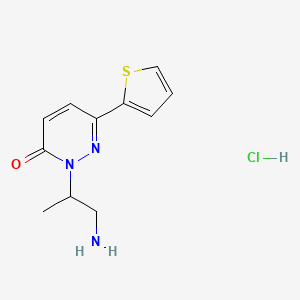![molecular formula C8H16Cl2N4 B1402637 2-(4-Methyl-4H-[1,2,4]triazol-3-yl)-piperidine dihydrochloride CAS No. 1361118-67-3](/img/structure/B1402637.png)
2-(4-Methyl-4H-[1,2,4]triazol-3-yl)-piperidine dihydrochloride
Descripción general
Descripción
The compound “2-(4-Methyl-4H-[1,2,4]triazol-3-yl)-piperidine dihydrochloride” is a derivative of 1,2,4-triazole . The 1,2,4-triazole ring is a popular scaffold in drug design due to its ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives, including “2-(4-Methyl-4H-[1,2,4]triazol-3-yl)-piperidine dihydrochloride”, is characterized by the presence of a triazole ring. This ring tends to exhibit prototropic tautomerism, which is important for studying the chemical reactivity and interaction of drugs based on triazole with biomolecules in the human body .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The synthesis and structural characterization of biologically active derivatives of 1,2,4 triazoles, including compounds structurally similar to the target chemical, have been conducted. These studies involve analyzing intermolecular interactions in the crystalline solid state and evaluating these interactions through computational methods (Shukla, Mohan, Vishalakshi, & Chopra, 2017).
Antimicrobial Activities
- Some novel derivatives of 1,2,4-triazole have demonstrated antimicrobial activities. These compounds have been synthesized and tested for their effectiveness against various microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
- Synthesis of triazole-thiazolidine clubbed heterocyclic compounds has been carried out, and these compounds have been screened for their antimicrobial behavior (Rameshbabu, Gulati, & Patel, 2019).
Pharmacological Properties
- The pharmacological properties of 1,2,4-triazole derivatives, including their potential as antimicrobial, antifungal, anti-inflammatory, and central nervous system stimulants, have been investigated (Hlazunova, 2020).
- The use of related compounds for hepatoprotective remedies in animals, as well as their antioxidant and immunostimulating agents, has been studied (Parchenko, Parhomenko, & Izdepsky, 2013).
Enzyme Inhibition
- Azinane triazole-based derivatives have been synthesized and evaluated as effective inhibitors of enzymes like acetylcholinesterase, α-glucosidase, urease, lipoxygenase, and butyrylcholinesterase, indicating their potential in treating conditions like Alzheimer’s disease and diabetes mellitus (Asif, Kamal, Rehman, Rasool, & Akash, 2022).
Molecular Docking and Anticancer Properties
- Studies involving molecular docking and analysis of anti-cancer properties of benzimidazole derivatives bearing 1,2,4-triazole have been conducted, indicating potential in cancer treatment (Karayel, 2021).
Mecanismo De Acción
Target of Action
Triazole derivatives are known to interact with various enzymes and proteins, playing a crucial role in numerous biological processes .
Mode of Action
Triazole compounds are known for their ability to form hydrogen bonds with their target enzymes or proteins, leading to changes in their function .
Biochemical Pathways
It’s worth noting that triazole compounds are known to interfere with the synthesis of ergosterol, a key component of fungal cell membranes, thereby exhibiting antifungal properties .
Result of Action
Triazole compounds are known for their antimicrobial activities, and some have shown promising cytotoxic activities against tumor cell lines .
Propiedades
IUPAC Name |
2-(4-methyl-1,2,4-triazol-3-yl)piperidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4.2ClH/c1-12-6-10-11-8(12)7-4-2-3-5-9-7;;/h6-7,9H,2-5H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXADMYPMQHOHAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C2CCCCN2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1',2',3',4',5',6'-Hexahydro-[2,3']bipyridinyl-5-yl)-dimethyl-amine dihydrochloride](/img/structure/B1402556.png)
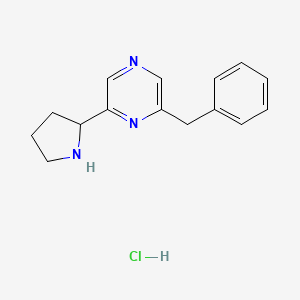
![N-{4-[1-(4-Fluoro-phenyl)-5-oxo-pyrrolidin-3-yl]-6-methylamino-pyrimidin-2-ylmethyl}-2-methoxy-N-methyl-acetamide hydrobromide](/img/structure/B1402558.png)
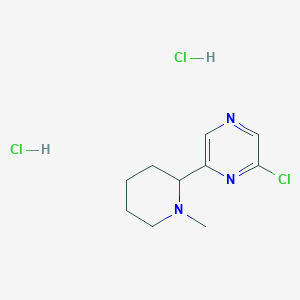

![[5-Iodo-4-(1-isopropyl-piperidin-2-yl)-pyrimidin-2-yl]-dimethyl-amine hydrochloride](/img/structure/B1402562.png)
![N-methyl-3-(piperidin-4-yl)thieno[2,3-b]pyridine-2-carboxamide dihydrochloride](/img/structure/B1402563.png)
![N-(1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-5-ylmethyl)-acetamide dihydrochloride](/img/structure/B1402564.png)
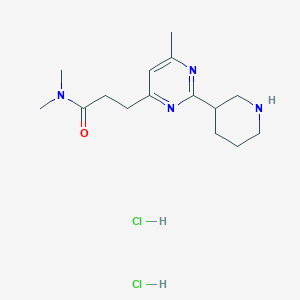
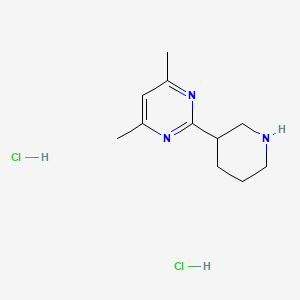

![3-[2-(1-Isopropyl-piperidin-3-yl)-6-methyl-pyrimidin-4-yl]-propionic acid dihydrochloride](/img/structure/B1402575.png)
